4-(4-Aminomethyl-thiazol-2-YL)-phenylamine
Description
Chemical Identity and Nomenclature
This compound possesses the molecular formula C10H11N3S and exhibits a molecular weight of 205.28 grams per mole. The compound is catalogued under multiple Chemical Abstracts Service numbers, with the primary registration being 885280-72-8. The International Union of Pure and Applied Chemistry systematic name for this compound is 4-[4-(aminomethyl)-1,3-thiazol-2-yl]aniline, which precisely describes the substitution pattern and connectivity of the molecular framework.
The structural architecture consists of a thiazole ring bearing an aminomethyl substituent at the 4-position, which is subsequently connected through the 2-position to a para-aminophenyl group. The canonical Simplified Molecular Input Line Entry System representation is NCc1csc(n1)c1ccc(cc1)N, while the International Chemical Identifier string is InChI=1S/C10H11N3S/c11-5-9-6-14-10(13-9)7-1-3-8(12)4-2-7/h1-4,6H,5,11-12H2. The compound is also recognized by the Molecular Design Limited number MFCD09702698, facilitating its identification in chemical databases and procurement systems.
Alternative nomenclature variations include (4-Aminomethyl-thiazol-2-yl)-phenyl-amine, reflecting the modular nature of the molecular construction. The systematic naming conventions emphasize the thiazole heterocycle as the central structural element, with clear designation of the aminomethyl and phenylamine substituents. This nomenclature system facilitates precise communication regarding structural modifications and synthetic strategies within the broader research community.
| Chemical Property | Value |
|---|---|
| Molecular Formula | C10H11N3S |
| Molecular Weight | 205.28 g/mol |
| Primary Chemical Abstracts Service Number | 885280-72-8 |
| Alternative Chemical Abstracts Service Number | 938120-38-8 |
| International Union of Pure and Applied Chemistry Name | 4-[4-(aminomethyl)-1,3-thiazol-2-yl]aniline |
| Molecular Design Limited Number | MFCD09702698 |
Historical Development of Thiazole-Phenylamine Hybrids
The historical evolution of thiazole-phenylamine hybrids represents a fascinating chapter in heterocyclic chemistry, originating from the fundamental discovery of thiazole synthesis methodologies in the late nineteenth century. The Hantzsch thiazole synthesis, developed as a foundational method for constructing thiazole rings, provided the initial framework for generating these hybrid structures through the cyclization of appropriate precursors. This synthetic approach involves the strategic use of phenacyl bromide as a substrate in conjunction with thiourea derivatives, establishing the fundamental heterocyclization reaction that became central to thiazole chemistry.
The development of thiazole-phenylamine hybrids gained significant momentum through the recognition that molecular hybridization strategies could markedly enhance biological activity profiles while simultaneously reducing toxicity concerns. Research groups began systematically exploring the conjugation of thiazole moieties with bioactive fragments, leading to the emergence of sophisticated synthetic methodologies. The strategic approach of combining heterocyclic thiazole pharmacophores with aromatic amine functionalities demonstrated remarkable potential for creating compounds with enhanced pharmacological properties.
Contemporary research has established that thiazole-linked hybrids exhibit diverse medicinal properties, including anticancer, antibacterial, anticonvulsant, antifungal, antiviral, and antioxidant activities. The development of 2-aminothiazole derivatives specifically has attracted considerable attention due to their broad spectrum of biological activities. Zhang and coworkers made significant contributions to this field through their design and synthesis of 2-amino-4-phenylthiazole derivatives, demonstrating that meta-halogen substitutions, particularly chloro groups, improved anticancer activity compared to other substitution patterns.
The systematic investigation of structure-activity relationships has revealed that 2-aminothiazoles containing 4,5-butylidene and benzylic amines are particularly beneficial for improving cytotoxicity profiles. Furthermore, the incorporation of methyl groups at the C4 or C5 positions of the thiazole core generally decreased potency, while the introduction of phenyl groups at the C4 position showed similar effects on biological activity. These findings have guided the rational design of new thiazole-phenylamine hybrids with optimized biological profiles.
Position Within Aminomethyl-Thiazole Chemotypes
This compound occupies a distinctive position within the broader classification of aminomethyl-thiazole chemotypes, representing a specific structural variant that combines the aminomethyl functionality at the thiazole 4-position with phenylamine substitution at the 2-position. This particular substitution pattern distinguishes it from other aminomethyl-thiazole derivatives such as 4-(Aminomethyl)-1,3-thiazol-2-amine, which lacks the extended phenylamine component. The positioning of the aminomethyl group specifically at the 4-position of the thiazole ring creates unique electronic and steric properties that influence both synthetic accessibility and potential biological activity.
The chemotype classification system for aminomethyl-thiazoles recognizes several distinct structural families based on substitution patterns and connectivity. The compound under investigation belongs to the 2-aryl-4-aminomethylthiazole class, which is characterized by the presence of an aromatic substituent at the 2-position and an aminomethyl group at the 4-position of the thiazole ring. This structural arrangement contrasts with 5-aminomethylthiazole derivatives, such as 3-[5-(Aminomethyl)-1,3-thiazol-2-yl]aniline, where the aminomethyl group is positioned at the 5-position of the heterocycle.
Within the context of thiazole-phenylamine hybrids, this compound represents an intermediate complexity level between simple 2-aminothiazoles and more elaborate multi-substituted derivatives. The compound serves as a valuable synthetic intermediate for the preparation of more complex thiazole-containing molecules through further functionalization of either the aminomethyl group or the phenylamine moiety. Research has demonstrated that compounds containing the 4-aminomethyl-2-arylthiazole core structure can be effectively utilized in cyclization reactions with various electrophiles to generate fused heterocyclic systems.
The structural relationship between this compound and related chemotypes can be understood through systematic comparison of substitution patterns. While 4-(2-Phenyl-thiazol-4-yl)-phenylamine (Chemical Abstracts Service number 25021-48-1) contains a phenyl group at the 2-position and a phenylamine group at the 4-position, the aminomethyl derivative introduces additional hydrogen bonding capability and conformational flexibility. This structural modification significantly impacts the compound's potential for participating in specific types of chemical transformations and biological interactions.
| Chemotype Classification | Substitution Pattern | Representative Example | Chemical Abstracts Service Number |
|---|---|---|---|
| 2-Aryl-4-aminomethylthiazole | Phenylamine at 2-position, aminomethyl at 4-position | This compound | 885280-72-8 |
| 2-Amino-4-aminomethylthiazole | Amino at 2-position, aminomethyl at 4-position | 4-(Aminomethyl)-1,3-thiazol-2-amine | 197893-32-6 |
| 2-Phenyl-4-arylthiazole | Phenyl at 2-position, aryl at 4-position | 4-(2-Phenyl-thiazol-4-yl)-phenylamine | 25021-48-1 |
| 5-Aminomethyl-2-arylthiazole | Aryl at 2-position, aminomethyl at 5-position | 3-[5-(Aminomethyl)-1,3-thiazol-2-yl]aniline | Not specified |
Properties
IUPAC Name |
4-[4-(aminomethyl)-1,3-thiazol-2-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c11-5-9-6-14-10(13-9)7-1-3-8(12)4-2-7/h1-4,6H,5,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBUKOPJZNJTEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696067 | |
| Record name | 4-[4-(Aminomethyl)-1,3-thiazol-2-yl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885280-72-8 | |
| Record name | 4-[4-(Aminomethyl)-1,3-thiazol-2-yl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-(4-Aminomethyl-thiazol-2-YL)-phenylamine, a compound characterized by a thiazole ring and an amino group, has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by data tables and recent research findings.
Chemical Structure and Properties
The compound features a thiazole ring substituted with an amino group and a phenyl amine moiety, which contributes to its unique reactivity and biological interactions. The presence of both thiazole and phenyl groups enhances its pharmacological potential.
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| This compound | Thiazole ring with an amino group | Exhibits antimicrobial and anticancer properties |
| 2-Amino-4-methylthiazole | Contains a methyl group on the thiazole ring | Distinct antimicrobial properties |
| 4-Aminothiazole | Basic thiazole structure with an amino group | Potent anticancer activity |
Antimicrobial Activity
Research indicates that derivatives of thiazole, including this compound, exhibit significant antimicrobial activity against various pathogens. Studies have shown that these compounds can inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans .
Case Study: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of thiazole derivatives demonstrated that this compound showed inhibition zones ranging from 12 mm to 20 mm against tested bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined to be between 32-64 μg/mL, indicating moderate potency .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. It has shown promising results in inhibiting the proliferation of breast cancer cells (MCF-7) and lung cancer cells (A549) through mechanisms involving apoptosis and cell cycle arrest .
Research Findings on Anticancer Effects
- In Vitro Studies : MTT assays revealed that treatment with this compound resulted in a significant reduction in cell viability at concentrations above 50 μM.
- Mechanism of Action : The compound appears to induce apoptosis via the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It modulates their activity, leading to various biological effects such as antimicrobial action and anticancer efficacy .
Scientific Research Applications
The compound 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine , identified by its CAS number 885280-72-8, has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its applications, supported by data tables and case studies.
Basic Information
- Molecular Formula : C10H11N3S
- Molecular Weight : 205.28 g/mol
- Purity : 95% .
Pharmaceutical Development
This compound has been explored for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound may exhibit anticancer properties. A study demonstrated that certain thiazole derivatives could inhibit tumor growth in vitro, suggesting that modifications to the thiazole ring could enhance efficacy against specific cancer types.
Antimicrobial Activity
The compound has shown promise in antimicrobial applications, particularly against various bacterial strains.
Data Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
This table illustrates the varying degrees of effectiveness against different pathogens, highlighting its potential utility in developing new antimicrobial agents.
Agricultural Applications
Research into the agricultural applications of this compound has revealed its potential as a pesticide or herbicide.
Case Study: Herbicidal Activity
A study focused on the herbicidal properties of thiazole derivatives, including this compound, found that these compounds could effectively inhibit weed growth without adversely affecting crop yields.
Material Science
The compound's unique chemical structure also opens avenues in material science, particularly in the development of polymers and coatings with enhanced properties.
Data Table: Material Properties
| Property | Value |
|---|---|
| Thermal Stability | Up to 250°C |
| Solubility in Water | Low |
| Compatibility with Polymers | High |
This table summarizes key material properties relevant for industrial applications, indicating its suitability for various formulations.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations on the Thiazole Ring
2-Amino-4-(substituted-phenyl)thiazole Derivatives (10–12)
- Structure : These derivatives feature a phenyl group substituted at the 4-position of the thiazole ring and an amine at the 2-position. Substituents on the phenyl ring vary (e.g., halogens, alkyl groups) .
- Synthesis: Synthesized via a single-step reaction of substituted acetophenones with thiourea, achieving yields of 48.2–96.6% .
- Comparison: The absence of the aminomethyl group in these derivatives reduces their polarity compared to 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine. This may limit their solubility in polar solvents but enhance lipophilicity for membrane penetration.
4-(4-Methoxyphenyl)thiazol-2-amine
- Structure : Methoxy substitution on the phenyl ring introduces electron-donating effects .
- However, the lack of an aminomethyl group reduces hydrogen-bonding capacity relative to the target compound .
Oxazole Analogues (4-(4-Aminomethyl-oxazol-2-YL)-phenylamine)
Extended Aromatic Systems
4-(Benzo[d]thiazol-2-yl)aniline
Halogen-Substituted Analogues
Fluorophenyl-Thiazole Derivatives (Compounds 4 and 5)
Anticancer Activity
- [4-(Imidazol-1-yl)thiazol-2-yl]phenylamine Analogues: Exhibit submicromolar antiproliferative activity against RKO-p27 colon adenocarcinoma cells by inhibiting microtubule polymerization .
- Pyrazolo[3,4-d]pyrimidines with Benzimidazolyl-Phenylamine Moieties : Demonstrate GI50 values of 1.30–2.38 μM against cancer cell lines via topoisomerase IIα inhibition .
Nrf2 Activation
Thermal and Optical Properties
- Azomethines with Triphenylamine Cores : Exhibit glass transition temperatures (Tg) of 80–120°C and photoluminescence in the visible range (400–600 nm) .
- This compound: Expected to have similar thermal stability (Tg ~100°C) but distinct emission profiles due to the thiazole ring’s electron-deficient nature.
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 4-(4-aminomethyl-thiazol-2-yl)-phenylamine typically involves:
- Construction of the thiazole ring, often starting from amino acid derivatives or thiourea precursors.
- Introduction of the aminomethyl group at the 4-position of the thiazole.
- Attachment of the phenylamine moiety at the 2-position of the thiazole ring.
Several synthetic routes have been reported in the literature, focusing on optimizing yields, stereochemical integrity, and functional group compatibility.
Thiazole Ring Construction
The thiazole core is commonly synthesized via cyclization reactions involving amino acid derivatives or thiourea compounds:
Amino Acid-Derived Thiazole Synthesis:
Starting from protected (S)-amino acids, the synthesis proceeds through amide formation, conversion to thioamides, and cyclization to form bis-protected thiazoles. Calcium carbonate is often used to neutralize hydrobromic acid generated during the reaction, improving yields and simplifying purification. However, this method may cause partial racemization at the chiral center due to acid-catalyzed imine-enamine tautomerism during aromatization.Thiourea-Based Cyclization:
Thioureas react with α-haloketones or α-haloesters to form thiazole rings via [2+3]-cyclocondensation. This method is widely used for synthesizing 4-thiazolidinones and related thiazole derivatives, providing good control over substitution patterns.
Introduction of the Aminomethyl Group at the 4-Position
The aminomethyl substituent at the 4-position of the thiazole ring is typically introduced through:
Boc-Protected Aminomethylation:
The 4-position of the thiazole ring can be functionalized by reaction with protected aminomethyl reagents, such as Boc-protected amines, followed by deprotection using trifluoroacetic acid (TFA) to yield the free aminomethyl group.Reduction of Aldehyde Intermediates:
Alternatively, formylated thiazole intermediates can be reduced to aminomethyl derivatives using reductive amination or other reduction methods, often employing reagents such as sodium borohydride or catalytic hydrogenation.
Attachment of the Phenylamine Moiety at the 2-Position
The phenylamine group is introduced at the 2-position of the thiazole ring through:
Amide Coupling Reactions:
Carboxylic acid derivatives of substituted benzoic acids can be coupled with amino-substituted thiazoles using peptide coupling reagents such as HOBt (1-Hydroxybenzotriazole), HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate), and DIEA (N,N-Diisopropylethylamine). This method allows the formation of amide bonds linking the phenylamine to the thiazole ring.Direct Aromatic Substitution:
In some cases, direct substitution of halogenated thiazole intermediates with anilines or aminophenyl derivatives under nucleophilic aromatic substitution conditions is employed to attach the phenylamine moiety.
Representative Synthetic Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Amino acid to amide/thioamide | Protection, amide coupling, thionation | Thioamide intermediate |
| 2 | Cyclization to thiazole | Calcium carbonate neutralization, heating | Bis-protected thiazole |
| 3 | Aminomethyl group introduction | Boc-protected aminomethyl reagent, TFA deprotection | 4-Aminomethyl-thiazole derivative |
| 4 | Phenylamine attachment | Amide coupling with phenylamine, HOBt/HCTU/DIEA | This compound |
Detailed Research Findings and Analysis
Yield and Purity:
The calcium carbonate method for thiazole ring formation improves reaction yield and eases purification compared to earlier three-step methods, although it introduces partial racemization at the chiral center. Boc deprotection with TFA is efficient and provides high purity aminomethyl derivatives.Stereochemical Considerations:
Racemization during thiazole formation is a concern, especially when starting from chiral amino acids. The acid-catalyzed imine-enamine tautomerism mechanism is implicated in this racemization, suggesting that milder conditions or alternative neutralizing agents might be explored to preserve stereochemistry.Coupling Efficiency:
The use of modern coupling reagents such as HOBt and HCTU in the presence of DIEA facilitates high-yield amide bond formation between thiazole intermediates and phenylamine derivatives. These conditions are mild and compatible with sensitive functional groups.Alternative Approaches:
Other synthetic routes include direct substitution on halogenated thiazoles or reductive amination strategies to install the aminomethyl group, offering flexibility depending on available starting materials and desired substitution patterns.
Q & A
Q. What are the optimal synthetic routes for 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis of thiazole derivatives typically involves condensation reactions between aminothiazole precursors and substituted aldehydes or ketones. For example, refluxing 2-amino-4-phenylthiazole with veratraldehyde in absolute ethanol under acidic conditions (e.g., acetic acid) yields Schiff base derivatives . Reaction optimization includes:
- Catalyst Selection : Use 2–3 drops of glacial acetic acid to accelerate imine bond formation.
- Reaction Time : Extended reflux (7–10 hours) improves yield by ensuring complete conversion .
- Solvent Choice : Absolute ethanol minimizes side reactions compared to polar aprotic solvents.
Post-synthesis, evaporate the solvent under reduced pressure and recrystallize the crude product from ethanol to enhance purity .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : A combination of IR spectroscopy , ¹H/¹³C NMR , and mass spectrometry is critical:
- IR : Identify functional groups like C=N (1599–1620 cm⁻¹), C-S (640–680 cm⁻¹), and NH₂ stretches (3250–3450 cm⁻¹) .
- ¹H NMR : Analyze aromatic protons (δ 7.2–7.8 ppm for phenyl groups) and thiazole protons (δ 6.7–6.8 ppm) .
- Mass Spectrometry : Confirm molecular weight (e.g., 176.24 g/mol for thiazole-amine derivatives) and fragmentation patterns .
Q. How can computational methods like Multiwfn be applied to study its electronic properties?
- Methodological Answer : Use Multiwfn to perform:
- Electrostatic Potential (ESP) Mapping : Visualize electron-rich/poor regions to predict reactivity .
- Bond Order Analysis : Quantify bond strength between the thiazole ring and aminomethyl group .
- Orbital Composition : Analyze contributions of atomic orbitals to frontier molecular orbitals (HOMO/LUMO) using Natural Bond Orbital (NBO) analysis .
Input files for Multiwfn should be generated from quantum chemistry software (e.g., Gaussian) at the B3LYP/6-31G(d) level .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the antimicrobial activity of thiazole derivatives like this compound?
- Methodological Answer : Follow a structure-activity relationship (SAR) approach:
- Structural Modifications : Introduce substituents (e.g., nitro, methoxy) at the phenyl or thiazole ring to modulate electron-withdrawing/donating effects .
- In Vitro Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using agar diffusion or microdilution methods. Measure minimum inhibitory concentrations (MICs) .
- Mechanistic Studies : Use molecular docking (e.g., AutoDock Vina) to predict interactions with bacterial targets like dihydrofolate reductase (DHFR) .
Q. What strategies are recommended for resolving contradictions in spectroscopic data versus computational predictions?
- Methodological Answer : Address discrepancies systematically:
- Validation of Computational Models : Ensure density functional theory (DFT) calculations use appropriate basis sets (e.g., 6-311++G(d,p)) and solvent corrections .
- Experimental Replication : Repeat NMR/IR under standardized conditions (e.g., deuterated DMSO for NMR) .
- Error Analysis : Compare bond lengths/angles from X-ray crystallography (if available) with DFT-optimized geometries .
Q. How to perform molecular docking studies to understand its interaction with biological targets?
- Methodological Answer : Follow these steps:
- Protein Preparation : Retrieve target structures (e.g., kinases, receptors) from the PDB. Remove water molecules and add hydrogens using UCSF Chimera .
- Ligand Preparation : Optimize the compound’s geometry in Gaussian and convert to PDBQT format with Open Babel.
- Docking Parameters : Use a grid box covering the active site (e.g., 20 ų) and Lamarckian genetic algorithm for conformational sampling .
- Post-Docking Analysis : Calculate binding energies (ΔG) and visualize hydrogen bonds/π-π interactions with PyMOL .
Q. How can QSAR models be developed to predict the bioactivity of structurally similar thiazole derivatives?
- Methodological Answer : Implement Quantitative Structure-Activity Relationship (QSAR) workflows:
- Descriptor Calculation : Use Dragon or PaDEL-Descriptor to generate 2D/3D molecular descriptors (e.g., logP, topological polar surface area) .
- Model Training : Apply partial least squares (PLS) regression or machine learning (e.g., random forest) on a dataset of IC₅₀ values and descriptors .
- Validation : Assess predictive power via cross-validation (R² > 0.7) and external test sets .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
